3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name 3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione , is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂S . It falls within the class of thiazolidinediones and exhibits interesting pharmacological properties. The compound’s structure consists of a thiazolidine ring with an aminophenylmethyl substituent .
Synthesis Analysis
The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves the condensation of an appropriate amine (such as 4-aminobenzylamine) with a thiazolidine-2,4-dione derivative. The reaction typically occurs under mild conditions and yields the desired compound .
Molecular Structure Analysis
The molecular structure of this compound features a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) fused to a phenylmethyl group. The nitrogen atom in the thiazolidine ring can act as a nucleophile, potentially participating in various chemical reactions .
Chemical Reactions Analysis
- Substitution Reactions : The phenylmethyl group can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Development and Green Methodologies
Thiazolidinediones, including 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, have a rich history in synthetic organic chemistry and have been identified for their potential in medicinal chemistry. These compounds, with their core 1,3-thiazolidin-4-one structure, have demonstrated a wide range of pharmacological activities. The synthesis of these compounds has evolved over the years, incorporating green chemistry principles to enhance environmental sustainability. Recent advancements include efficient synthesis methods that minimize hazardous waste and improve yield (Santos, Jones, & Silva, 2018).
Biological and Pharmacological Significance
The pharmacological importance of thiazolidinediones and their analogs extends to various therapeutic areas. These compounds have been recognized for their antimicrobial, antitumor, and antidiabetic properties. Their ability to be structurally modified allows for the development of numerous lead molecules against a variety of clinical disorders. The 1,3-thiazolidin-4-one nucleus, in particular, has been incorporated into drugs already in the market, showcasing its relevance in drug discovery (Singh et al., 2022).
Green Synthesis and Environmental Impact
The green synthesis of thiazolidinedione derivatives, including methodologies that reduce environmental impact, is a critical area of research. Techniques such as microwave-assisted synthesis have been explored for their efficiency and reduced ecological footprint. These approaches not only facilitate the synthesis of pharmacologically active thiazolidinediones but also align with the goals of sustainable chemistry (JacqulineRosy et al., 2019).
Future Directions
properties
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKQOXUQZQDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione |
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